Cas no 2097923-23-2 (2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine)

2-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine is a versatile heterocyclic compound featuring a pyridine core linked to a 4-(trifluoromethyl)piperidine moiety via a methylene bridge. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical applications. Its structural motif is particularly useful in the design of bioactive molecules, offering potential as a building block for kinase inhibitors, receptor modulators, or CNS-targeting agents. The compound’s well-defined synthetic route and high purity ensure reproducibility in research and development. Its balanced physicochemical properties, including moderate polarity and steric bulk, contribute to its utility in lead optimization and scaffold diversification.
2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine structure
2097923-23-2 structure
Product name:2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine
CAS No:2097923-23-2
MF:C12H15F3N2
MW:244.256113290787
CID:5337172

2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 2-[[4-(trifluoromethyl)-1-piperidinyl]methyl]-
    • 2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine
    • Inchi: 1S/C12H15F3N2/c13-12(14,15)10-4-7-17(8-5-10)9-11-3-1-2-6-16-11/h1-3,6,10H,4-5,7-9H2
    • InChI Key: KSRAAHQDJCDFER-UHFFFAOYSA-N
    • SMILES: C1(CN2CCC(C(F)(F)F)CC2)=NC=CC=C1

2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6540-9092-5μmol
2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine
2097923-23-2
5μmol
$94.5 2023-09-08
Life Chemicals
F6540-9092-10μmol
2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine
2097923-23-2
10μmol
$103.5 2023-09-08
Life Chemicals
F6540-9092-2mg
2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine
2097923-23-2
2mg
$88.5 2023-09-08
Life Chemicals
F6540-9092-3mg
2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine
2097923-23-2
3mg
$94.5 2023-09-08
Life Chemicals
F6540-9092-4mg
2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine
2097923-23-2
4mg
$99.0 2023-09-08
Life Chemicals
F6540-9092-25mg
2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine
2097923-23-2 90%+
25mg
$163.5 2023-04-23
Life Chemicals
F6540-9092-15mg
2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine
2097923-23-2
15mg
$133.5 2023-09-08
Life Chemicals
F6540-9092-30mg
2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine
2097923-23-2 90%+
30mg
$178.5 2023-04-23
Life Chemicals
F6540-9092-2μmol
2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine
2097923-23-2
2μmol
$85.5 2023-09-08
Life Chemicals
F6540-9092-1mg
2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine
2097923-23-2
1mg
$81.0 2023-09-08

Additional information on 2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine

2-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine: A Comprehensive Overview

2-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine is a compound with the CAS number 2097923-23-2, and it has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound is characterized by a pyridine ring substituted with a piperidine moiety, which itself carries a trifluoromethyl group at the 4-position. The combination of these structural elements endows the molecule with interesting electronic and steric properties, making it a valuable substrate for further research and development.

The synthesis of 2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine involves a series of well-established organic reactions, including nucleophilic substitution, alkylation, and cyclization processes. Recent advancements in catalytic methodologies have enabled more efficient and selective routes to this compound, reducing production costs and minimizing environmental impact. Researchers have also explored the use of microwave-assisted synthesis and continuous-flow reactors to optimize the synthesis process, further highlighting its importance in modern chemical manufacturing.

One of the most notable applications of this compound lies in its role as an intermediate in the synthesis of bioactive molecules. For instance, 2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine has been employed as a key building block in the development of novel kinase inhibitors and GPCR modulators. These therapeutic agents hold promise in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific protein kinases, such as Aurora kinases and CDKs, which are implicated in cell cycle regulation and oncogenesis.

In addition to its pharmacological applications, 2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine has also found utility in materials science. Its ability to form stable coordination complexes with transition metals makes it a candidate for use in catalysis and sensor technologies. For example, researchers have reported the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions, where it enhances catalytic efficiency and selectivity. Furthermore, its electron-deficient pyridine ring renders it suitable for applications in nonlinear optics and organic electronics.

The structural versatility of 2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine has also inspired investigations into its potential as a chiral auxiliary or asymmetric catalyst. By exploiting the stereochemical properties of the piperidine ring, chemists have developed enantioselective syntheses of complex natural products and pharmaceutical intermediates. Recent breakthroughs in this area include the use of this compound as a chiral ligand in asymmetric hydrogenation reactions, leading to the production of optically pure amino acids and related compounds.

From an environmental standpoint, the ecological impact of 2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine has been carefully evaluated. Studies indicate that this compound exhibits low toxicity to aquatic organisms under standard test conditions, suggesting that it may be suitable for industrial applications where environmental safety is a priority. However, further research is needed to assess its long-term persistence in natural ecosystems and potential bioaccumulation effects.

In conclusion, 2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine (CAS No: 2097923-23-2) is a multifaceted compound with diverse applications across chemistry, pharmacology, and materials science. Its unique structure continues to inspire innovative research directions, while ongoing advancements in synthesis methodologies ensure its accessibility for both academic and industrial purposes. As our understanding of this compound deepens, it is likely to play an increasingly important role in shaping future developments across these disciplines.

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